molecular formula C6H5ClN4 B3020372 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine CAS No. 1189852-04-7

7-Chloropyrazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B3020372
CAS No.: 1189852-04-7
M. Wt: 168.58
InChI Key: RQDAMMMLPCIRCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

It has been found to interact with Cyclin-dependent kinase 2 in humans

Molecular Mechanism

It is known to interact with Cyclin-dependent kinase 2 , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still under study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine typically involves the use of 5-aminopyrazole as a precursor. One efficient method for constructing regioisomeric pyrazolo[3,4-b]pyridines involves carrying out the reaction in acetic acid with the addition of trifluoroacetic acid as a promoter at temperatures ranging from 80°C to 140°C . Another approach involves the Miyaura borylation reaction, which uses bis(pinacolato)diboron, Pd2(dba)3, and XPhos in 1,4-dioxane under microwave conditions at 150°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and reagents.

Chemical Reactions Analysis

Types of Reactions

7-Chloropyrazolo[1,5-a]pyrimidin-5-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyrazolo[1,5-a]pyrimidine core.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the chlorine atom in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, bis(pinacolato)diboron, Pd2(dba)3, and XPhos. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to 150°C and the use of solvents such as 1,4-dioxane and acetic acid .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

7-Chloropyrazolo[1,5-a]pyrimidin-5-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the chlorine atom, which imparts unique chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-chloropyrazolo[1,5-a]pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-3-5(8)10-6-1-2-9-11(4)6/h1-3H,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDAMMMLPCIRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=C(C=C(N2N=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 5-aminopyrazolo[1,5-a]pyrimidin-7(4H)-one (Z-2) (1.5 g, 10 mmol) in phosphoryl chloride (45 mL) is stirred at reflux overnight. The reaction mixture is allowed to cool to RT and concentrated in vacuo. The residue is then dissolved in ice-water (25 mL) and the resulting mixture is neutralized with aqueous NaOH solution (20%) to adjust the pH to 9-10. The mixture is extracted with ethyl acetate (3×50 mL) after which the combined organic layers are washed with brine (500 mL), dried over anhydrous Na2SO4 and filtered. The filtrate is concentrated in vacuo to afford the crude product which is slurried in a mixture of DCM/MTBE (3 mL/15 mL). The resulting solid is then collected by filtration to afford 7-chloropyrazolo[1,5-a]pyrimidin-5-amine (Z-3).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Name
DCM MTBE
Quantity
3 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.